molecular formula C10H9ClN2OS B1463629 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-72-6

5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B1463629
CAS No.: 1029718-72-6
M. Wt: 240.71 g/mol
InChI Key: AGZZMAZKGHBNSX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:

Biological Activity

5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies.

This compound can be synthesized through the cyclization of 4-methoxybenzoyl chloride with thiosemicarbazide under specific conditions, often utilizing phosphorus oxychloride as a chlorinating agent. This method yields a high-purity product suitable for biological testing .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of 0.28 µg/mL, indicating potent antiproliferative activity .
  • A549 (lung cancer) : Demonstrated effective growth inhibition with an IC50 value of 0.52 µg/mL .
  • MV4-11 (leukemia) : In vitro tests revealed substantial antiproliferative effects against this cell line .

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, thereby interfering with mitotic processes in cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. Studies indicate that these compounds exhibit activity against both bacterial and fungal strains:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Demonstrated antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the chloro and methoxy groups on the phenyl ring enhances its cytotoxic properties. Modifications in these substituents can lead to variations in potency and selectivity towards different cancer types .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study by Alam et al. (2011) : Investigated a series of 1,3,4-thiadiazoles showing significant growth suppression across multiple human cancer cell lines. The study emphasized the importance of substituent nature on the phenyl ring for enhancing anticancer activity .
  • Research on Antimicrobial Properties : A comprehensive study demonstrated that various thiadiazole derivatives exhibited broad-spectrum antibacterial activity. The findings suggest that these compounds could serve as templates for developing new antimicrobial agents .

Data Summary

Biological Activity TypeTarget Cell LineIC50 Value (µg/mL)Reference
AnticancerMCF-70.28
AnticancerA5490.52
AnticancerMV4-11Not specified
AntimicrobialS. aureusEffective
AntimicrobialE. coliEffective

Properties

IUPAC Name

5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZZMAZKGHBNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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